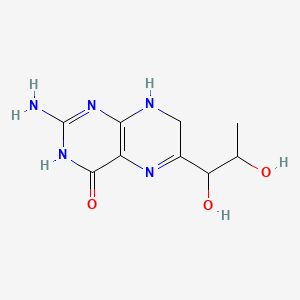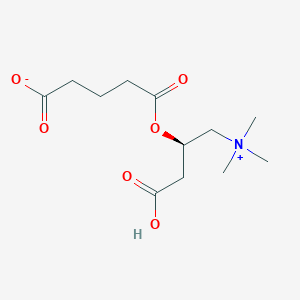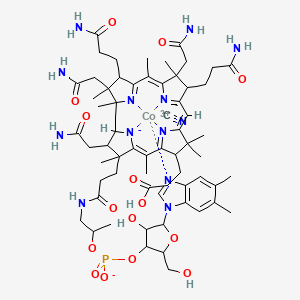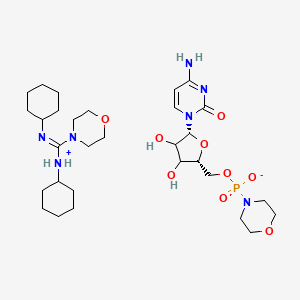![molecular formula (CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH B602428 L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester CAS No. 387867-74-5](/img/no-structure.png)
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is a stable isotope-labeled non-essential amino acid . It is an N-Fmoc-protected form of L-Aspartic acid . The compound is also known by the synonyms Fmoc-Asp (OtBu)-OH and Fmoc-L-aspartic acid 4-tert-butyl ester .
Molecular Structure Analysis
The molecular formula of this compound is (CH3)3COOCCH2*CH (*NH-FMOC)*COOH . It has a molecular weight of 416.41 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 416.41 . The compound is stored refrigerated (-5°C to 5°C) and dessicated .Applications De Recherche Scientifique
Synthesis Methodologies : A study by Lajoie et al. (1990) described a novel two-step, one-pot procedure for the preparation of N-(9-Fluorenylmethoxycarbonyl)aspartic acid β-tert-butyl ester (Fmoc-Asp(OBu-t)) from aspartic acid, which resulted in moderate yield and could be easily purified (Lajoie, Crivici, & Adamson, 1990).
Self-Assembly in Material Science : Gour et al. (2021) investigated the self-assembly of Fmoc-Asp(OtBu)-OH and found that it forms rod-like structures under various conditions. This self-assembled structure has potential applications in material chemistry, bioscience, and biomedicine (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Peptide Synthesis Applications : Song and Rana (1997) described the synthesis of an amino acid analog using Fmoc-Asp(OtBu)-OH for peptide synthesis, which could lead to novel affinity cleaving reagents directed against protein and nucleic acid targets (Song & Rana, 1997).
Modification Techniques in Peptide Synthesis : Research by Giri et al. (2017) highlighted an efficient method for on-resin deprotection of the side chain tert-butyl-protected aspartic acid, which is compatible with Fmoc chemistry and useful for peptide and protein modification (Giri, Manne, Dolai, Paul, Kalita, & Mandal, 2017).
Synthesis of Nonnatural Amino Acids : Hamze et al. (2003) developed a method for synthesizing various 1,2,4-oxadiazole-containing Fmoc-amino acids from Fmoc-Asp(OtBu)-OH. These nonnatural amino acids could be used in combinatorial synthesis (Hamze, Hernandez, Fulcrand, & Martinez, 2003).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
387867-74-5 |
|---|---|
Nom du produit |
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester |
Formule moléculaire |
(CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH |
Poids moléculaire |
416.41 |
Pureté |
98% by HPLC; 98% atom 13C, 98% atom 15N |
Numéros CAS associés |
71989-14-5 (unlabelled) |
Étiquette |
Ester-protected Amino Acids (Labelled) | Fmoc-protected Amino Acids (Labelled) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)





